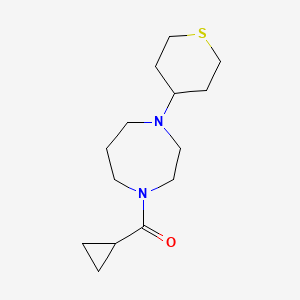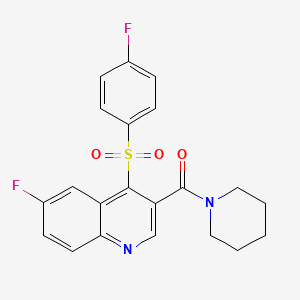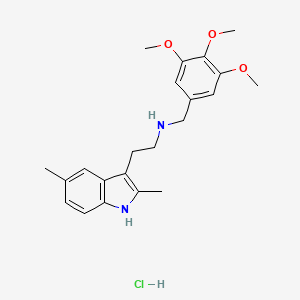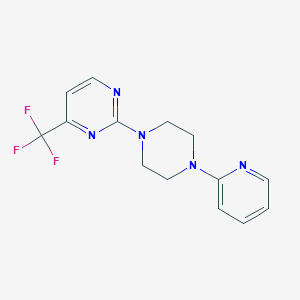![molecular formula C13H8ClF3N4 B2861928 3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine CAS No. 338953-35-8](/img/structure/B2861928.png)
3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . It contains a trifluoromethyl group and a pyridine moiety, which are known to contribute to the unique physicochemical properties of the compound .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs . Various methods of synthesizing related compounds have been reported . For instance, a series of pyrimidinamine derivatives were designed and synthesized using a template according to the principle of bioisosterism .Molecular Structure Analysis
The molecular structure of “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These structural motifs are thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety . For instance, pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These structural motifs contribute to the unique physicochemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has shown the effective synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives, which are of significant interest due to their potential pharmaceutical applications. For example, Abdelriheem et al. (2017) explored the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety, highlighting the compound's role in creating substances with antitrypanosomal activity (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Antitumor and Antimicrobial Activities
Several studies have synthesized novel compounds using pyrazolo[1,5-a]pyrimidine derivatives as building blocks, demonstrating significant antitumor and antimicrobial activities. For instance, Riyadh (2011) reported on the synthesis of substituted pyrazoles with notable antitumor and antimicrobial effects (S. Riyadh, 2011).
Mechanism of Drug Potentiation
Research dating back to 1963 by Elion et al. indicated that certain purines and xanthine oxidase inhibitors could enhance the effectiveness of chemotherapeutic agents by inhibiting their metabolic degradation, suggesting a possible application of similar compounds in enhancing drug potency (G. Elion, S. Callahan, & H. Nathan, 1963).
Crystal and Biological Activity Studies
The synthesis and study of the crystal structure and biological activity of specific pyrazolo[1,5-a]pyrimidine derivatives have also been undertaken. For example, Jiu-fu et al. (2015) synthesized and analyzed the anticancer activity of a compound, demonstrating moderate efficacy (Lu Jiu-fu, Ge Hong-guang, & Zhang Hui, 2015).
Anticonvulsant Activities
Compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess anticonvulsant properties. Wang et al. (2015) synthesized novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, finding some to be highly effective (Shiben Wang, G. Piao, & Hong-jian Zhang, 2015).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” should be handled with care to avoid potential hazards . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
The future directions for “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in various fields. Given its unique structural features and physicochemical properties, it is expected that many novel applications of this compound will be discovered in the future .
Eigenschaften
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-2-11-18-4-8(6-21(11)20-7)12-10(14)3-9(5-19-12)13(15,16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVGTOBEDITFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)
![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2861859.png)
![2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide](/img/structure/B2861861.png)



